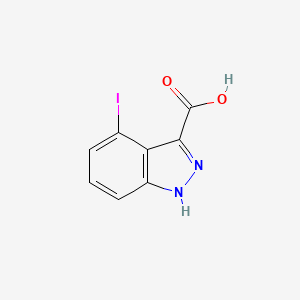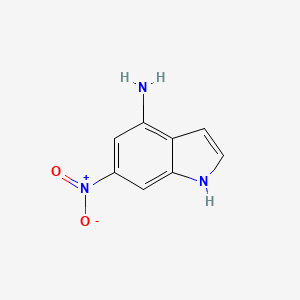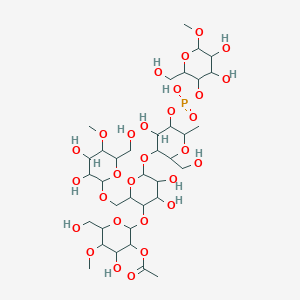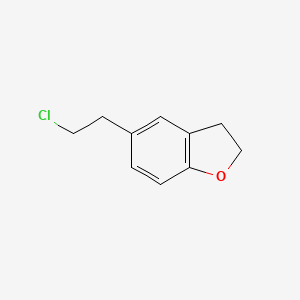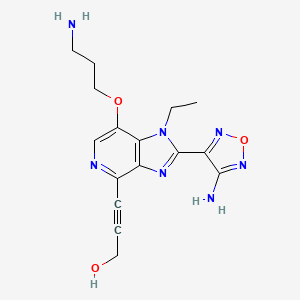
5-(2-Chlorophenyl)nicotinaldehyde
Übersicht
Beschreibung
5-(2-Chlorophenyl)nicotinaldehyde is a specialty chemical . It has a molecular formula of C12H8ClNO and a molecular weight of 217.65 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-(2-Chlorophenyl)nicotinaldehyde, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared .
- Results or Outcomes : The results also vary. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- Scientific Field : Medicinal Chemistry .
- Application Summary : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Methods of Application : The synthesis of all regioisomeric forms taking representative examples .
- Results or Outcomes : Oxadiazoles have shown favorable oxygen balance and positive heat of formations .
- Scientific Field : Cancer Research .
- Application Summary : Nicotinaldehyde supplementation replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 and prevents APO866-induced oxidative stress, mitochondrial dysfunction and ATP depletion .
- Methods of Application : The application of nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .
- Results or Outcomes : The outcomes of this application are the prevention of oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .
Indole Derivatives
Oxadiazoles
Nicotinaldehyde
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
- Scientific Field : Medicinal Chemistry .
- Application Summary : Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
- Results or Outcomes : The results also vary. For instance, some phenoxy acetamide derivatives have shown potential as therapeutic candidates .
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Chalcone derivatives have been found in many important synthetic drug molecules and possess various biological activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
- Results or Outcomes : The results also vary. For instance, some chalcone derivatives have shown potential as therapeutic candidates .
- Scientific Field : Medicinal Chemistry .
- Application Summary : Quinoline derivatives have been found in many important synthetic drug molecules and possess various biological activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
- Results or Outcomes : The results also vary. For instance, some quinoline derivatives have shown potential as therapeutic candidates .
Phenoxy Acetamide Derivatives
Chalcone Derivatives
Quinoline Derivatives
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCKXKGKGODEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646986 | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)nicotinaldehyde | |
CAS RN |
855301-00-7 | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



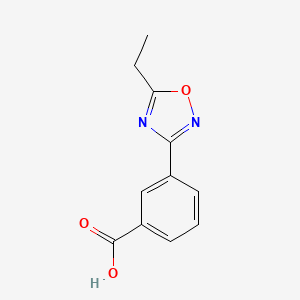
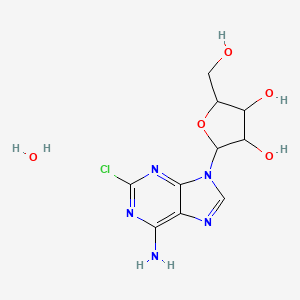


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
